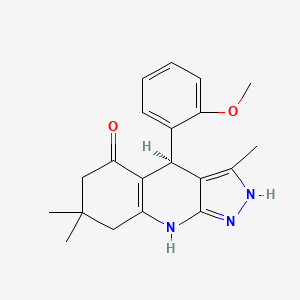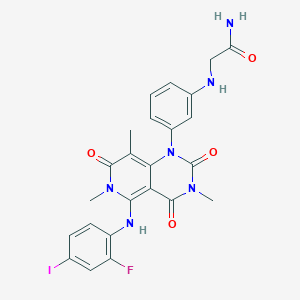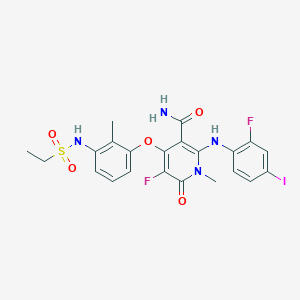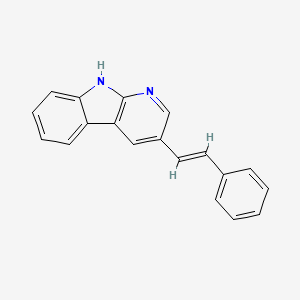![molecular formula C23H23F2N5O2 B10835946 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one is a complex organic compound with significant potential in pharmaceutical research. It is known for its selective inhibition of tropomyosin receptor kinase (TRK), making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one involves multiple steps:
Formation of the pyrrolidine ring: Starting with 2,5-difluorobenzaldehyde, the pyrrolidine ring is formed through a series of reactions including condensation and cyclization.
Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the reaction of the pyrrolidine derivative with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Attachment of the morpholine group: The final step involves the addition of the morpholine group to the prop-2-en-1-one moiety under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions are common, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It is being investigated in clinical trials for its potential to treat cancer by inhibiting TRK.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by selectively inhibiting tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways involved in cell growth and survival, making it effective against certain types of cancer . The molecular targets include TRK receptors, and the pathways involved are primarily related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
AUM-601: Another TRK inhibitor with a similar structure.
Larotrectinib: A well-known TRK inhibitor used in cancer treatment.
Entrectinib: Another TRK inhibitor with broader activity against other kinases.
Uniqueness
3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one stands out due to its high selectivity for TRK and its potential for fewer side effects compared to other inhibitors. Its unique structure also allows for modifications that can enhance its efficacy and reduce toxicity.
Propiedades
Fórmula molecular |
C23H23F2N5O2 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
3-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H23F2N5O2/c24-17-4-5-19(25)18(14-17)20-2-1-8-29(20)21-7-9-30-23(27-21)16(15-26-30)3-6-22(31)28-10-12-32-13-11-28/h3-7,9,14-15,20H,1-2,8,10-13H2 |
Clave InChI |
FFDHOZJDUKYFPJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCOCC4)C5=C(C=CC(=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)




![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)




![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
